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Compound of Interest

Compound Name: 6-Iodo-1H-indazol-3-ol

CAS No.: 885518-78-5

Cat. No.: B1613966

Get Quote

Executive Summary & Compound Profile
6-Iodo-1H-indazole (CAS: 261953-36-0) is a critical heterocyclic building block, primarily used

in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and other bioactive small molecules.

[1] Its utility stems from the orthogonal reactivity of the iodine handle (C-6) and the acidic N-H

proton.

However, users often encounter stability challenges related to regioselective alkylation,

photodeiodination, and protodeiodination under forcing conditions. This guide provides

mechanistic insights and validated protocols to mitigate these risks.
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Property Data / Limit

Molecular Formula

Molecular Weight 244.03 g/mol

Appearance White to off-white crystalline solid

pKa (Calculated) ~12.96 (N-H acidity)

Storage
2-8°C, Inert Atmosphere (

/Ar), Protect from Light

Solubility
DMSO, Methanol, DMF; Sparingly soluble in

water

Core Stability Matrix
This matrix defines the boundaries of safe operation. Operating outside these parameters

significantly increases the risk of degradation or side reactions.
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Condition Stability Rating Critical Notes & Risks

Acidic (pH < 2) Moderate

Stable to dilute mineral acids

at RT.[1] Risk: Prolonged

heating in strong acid (e.g.,

HCl/EtOH reflux > 4h) can lead

to protodeiodination (loss of

Iodine).[1]

Basic (pH > 10) High

The indazole ring is stable to

hydrolysis.[1] Risk:

Deprotonation forms the

indazolyl anion, which is highly

nucleophilic. In the presence of

electrophiles, mixtures of N1-

and N2-isomers form.

Oxidative Low

Incompatible with strong

oxidizers (

, peroxides).[1] The hydrazine-

like N-N bond is susceptible to

oxidative cleavage or N-oxide

formation.[1]

Photolytic Critical

Highly Light Sensitive. The C-I

bond is weak (~50-60

kcal/mol).[1] Exposure to

UV/Vis light causes homolytic

cleavage, generating radical

species and free iodine

(yellowing).[1]

Metal Catalysis Variable

Risk: Under Pd-catalyzed

conditions (Suzuki/Buchwald),

competitive

hydrodehalogenation

(reduction) can occur if the

catalytic cycle is slow or if a

hydride source is present.[1]
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Troubleshooting Guide (Q&A)
Scenario 1: "My reaction mixture turned yellow/brown
during storage or workup."
Diagnosis:Photodeiodination or Oxidation. The C-I bond is photolabile.[1] Upon exposure to

light, homolytic cleavage generates an aryl radical and an iodine radical (

).[1] Two

radicals recombine to form

, which is yellow/brown.

Corrective Action:

Immediate: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

) during workup.[1] This reduces

back to iodide (

), restoring the colorless appearance.

Prevention: Wrap all reaction flasks, columns, and storage vials in aluminum foil. Perform

reactions in a fume hood with amber lighting if possible.

Scenario 2: "I am getting a mixture of isomers during N-
alkylation. How do I control this?"
Diagnosis:Lack of Regiocontrol (N1 vs. N2). The indazolyl anion is an ambident nucleophile.[1]

N1-Alkylation (Thermodynamic): Favored by steric bulk, high temperatures, and

thermodynamic equilibration.

N2-Alkylation (Kinetic): Often favored by chelation effects, lower temperatures, or specific

solvent interactions.

Technical Insight: Under basic conditions (
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/DMF), the N1-isomer is generally the major product due to the aromatic stability of the
benzenoid ring system in the 1H-tautomer. However, the N2-isomer (quinoid-like character) is a
persistent impurity.[1]

Corrective Action:

For N1-Selectivity: Use

in DMF at 80-100°C. The higher temperature allows for thermodynamic equilibration to the
more stable N1-isomer.

For N2-Selectivity: Use Meerwein's salt (

) or specific directing groups, though direct N2-alkylation of 6-iodoindazole is challenging.[1]

Scenario 3: "The Iodine atom disappeared during my
Suzuki coupling."
Diagnosis:Hydrodehalogenation (Reduction). In Pd-catalyzed cross-couplings, the oxidative

addition of Pd(0) into the C-I bond forms an Ar-Pd(II)-I species.[1] If transmetallation is slow,

this intermediate can intercept a hydride source (often from the solvent, e.g., alcohols, or the

base), leading to reductive elimination of Ar-H (6-H-indazole).

Corrective Action:

Solvent Switch: Avoid primary/secondary alcohols (MeOH, iPrOH) as solvents.[1] Use

Dioxane, Toluene, or DMF.

Catalyst Load: Increase catalyst activity (e.g., use Pd(dppf)

or XPhos Pd G2) to speed up the transmetallation step relative to the side reaction.[1]

Base: Switch from alkoxide bases (which can act as hydride donors via

-hydride elimination) to inorganic carbonates (

,

).[1]
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Mechanistic Visualizations
Diagram 1: Degradation Pathways
This diagram illustrates the two primary degradation risks: Photolysis (Light) and Acid-

Catalyzed Protodeiodination.[1]
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Caption: Figure 1.[1] Degradation pathways showing photolytic cleavage (top) and acid-

catalyzed protodeiodination (bottom).[1]

Diagram 2: N-Alkylation Regioselectivity Logic
Understanding the competition between N1 and N2 attack is crucial for yield optimization.
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Caption: Figure 2. Regioselectivity in basic alkylation. N1 is thermodynamically favored; N2 is

kinetically accessible.[1]

Validated Experimental Protocols
Protocol A: Regioselective N1-Alkylation (Standard
Procedure)
Use this protocol to maximize the yield of the biologically relevant N1-isomer.

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen

inlet.

Dissolution: Add 6-Iodo-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

Base Addition: Add Cesium Carbonate (

, 2.0 eq).
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Note:

is preferred over

for better solubility and "Cesium Effect" enhancing N1 selectivity.

Electrophile: Add the Alkyl Halide (1.1 eq) dropwise.

Reaction: Heat to 80°C for 4–6 hours.

Checkpoint: Monitor by TLC/LCMS.[1] If N2-isomer is present, extending reaction time

often converts N2 -> N1 via migration (if the alkyl group allows) or simply drives the

thermodynamic product.

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) to remove DMF.[1] Wash with Brine.[1] Dry over

.[1]

Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar

(higher

) than the N2-isomer.[1]

Protocol B: Stability-Indicating HPLC Method
Use this method to detect degradation products (free iodine, de-iodo impurity).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 min.

Detection:
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254 nm: General aromatic detection.

220 nm: Amide/Indazole bonds.[1]

Note: 6-Iodo-1H-indazole elutes later than the de-iodo impurity (indazole) due to the

lipophilicity of the iodine atom.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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